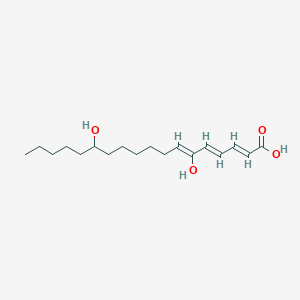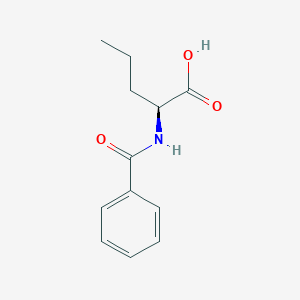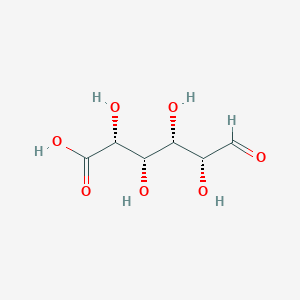
Iduronic acid, L-
Übersicht
Beschreibung
L-Iduronic acid (IdoA) is the major uronic acid component of the glycosaminoglycans (GAGs) dermatan sulfate, and heparin . It is also present in heparan sulfate, although here in a minor amount relative to its carbon-5 epimer glucuronic acid . IdoA is a hexapyranose sugar .
Synthesis Analysis
One critical part of the synthesis of heparinoid anticoagulants is the creation of the L-iduronic acid building block featured with unique conformational plasticity which is crucial for the anticoagulant activity . A study was conducted to see if a much more easily synthesizable sugar, the 6-deoxy-L-talose, built in a heparinoid oligosaccharide, could show a similar conformational plasticity . The talo-configured building block was formed by C4 epimerisation of the commercially available L-rhamnose with high efficacy at both the monosaccharide and the disaccharide level .
Molecular Structure Analysis
Iduronic acid (IdoA), unlike most other monosaccharides, can adopt different ring conformations, depending on the context of the molecular structure . Accurate modeling of this building block is essential for understanding the role of glycosaminoglycans and other glycoconjugates .
Chemical Reactions Analysis
The creation of the L-iduronic acid building block is a critical part of the synthesis of heparinoid anticoagulants . This building block is featured with unique conformational plasticity which is crucial for the anticoagulant activity .
Physical And Chemical Properties Analysis
L-Iduronic acid has a molecular weight of 194.14 g/mol . It is a hexapyranose sugar and can adopt different ring conformations, depending on the context of the molecular structure .
Wissenschaftliche Forschungsanwendungen
Conformation and Sulphation Patterns : The conformation of IdoA in heparan sulphate is influenced by its sulphation patterns. This conformational variation impacts the biological functions of GAGs. Different conformations (1C4-chair, 2SO-skew boat, and 4C1-chair) of IdoA have been observed, and these are affected by the degree of sulphation on neighboring saccharide residues (Hsieh et al., 2016).
Conformational Flexibility and Binding Properties : L-iduronic acid residues in GAGs demonstrate a unique conformational flexibility. This flexibility is thought to contribute to the stronger binding and higher biological activities of IdoA-containing GAGs compared to those with glucuronic acid, which is more rigid (Casu et al., 1988).
Role in Dermatan Sulfate Biosynthesis : The formation of L-iduronic acid is crucial in the biosynthesis of dermatan sulfate. Research shows that L-iduronic acid formation is promoted by the sulfation of the polymer, indicating a complex interaction between sulfation and the formation of L-iduronic acid residues (Malmström & Fransson, 1975).
Synthesis Challenges and Applications : Efficient gram-scale preparation of IdoA is challenging, as it is not readily available or accessible from natural sources. This poses a significant hurdle in the synthesis of GAG oligosaccharides. Synthetic approaches to IdoA and its derivatives are critical for the production of GAG oligosaccharides, which have multiple physiological and pathological roles (Mohamed & Ferro, 2015).
Interaction with Antithrombin and Blood Coagulation : L-iduronic acid's unique conformational behavior is key to heparin’s interaction with antithrombin, a crucial factor in blood coagulation. The non-chair conformation of IdoA, particularly the 2S0 conformer, plays a critical role in this interaction (Kovensky et al., 2002).
Anticoagulant Activity in Heparinoid Pentasaccharides : The conformational plasticity of L-iduronic acid in heparin and heparan sulfate polysaccharides is vital for binding to proteins. Research has explored replacing L-iduronic acid with more accessible sugar units while maintaining essential biological activity in anticoagulant heparinoids (Herczeg et al., 2022).
Antimetastatic Activity : L-iduronic acid-type 1-N-iminosugars have shown antimetastatic activity, indicating potential therapeutic applications in cancer treatment (Nishimura et al., 1997).
Eigenschaften
IUPAC Name |
(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h1-5,8-11H,(H,12,13)/t2-,3+,4-,5+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJILQKETJEXLJ-SKNVOMKLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(C(C(C(C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=O)[C@@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid | |
CAS RN |
2073-35-0 | |
| Record name | L-Iduronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2073-35-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iduronic acid, L- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002073350 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | IDURONIC ACID, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N72LVS1OQJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



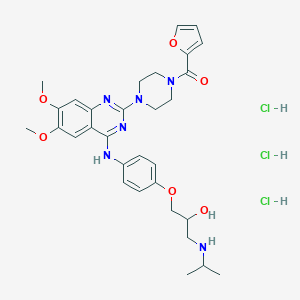
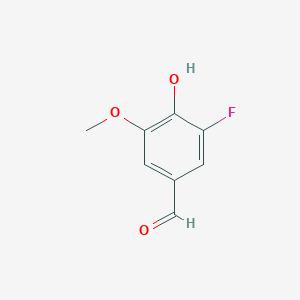
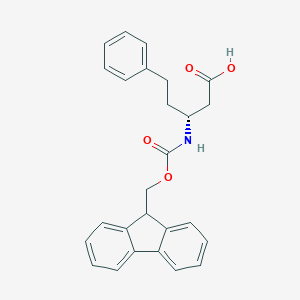
![3-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole](/img/structure/B51507.png)
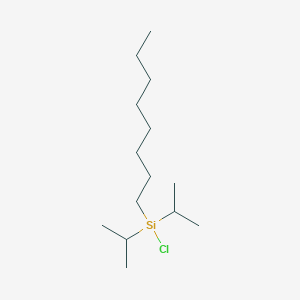
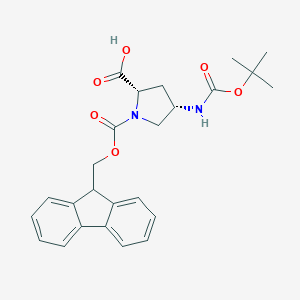
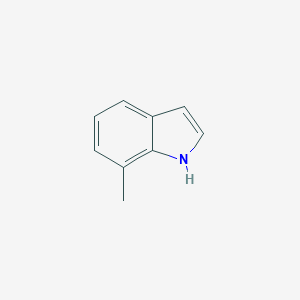
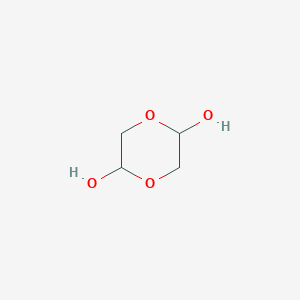
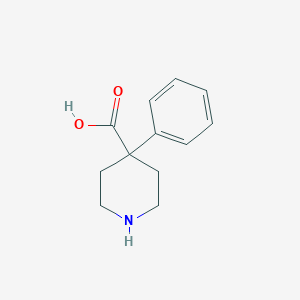
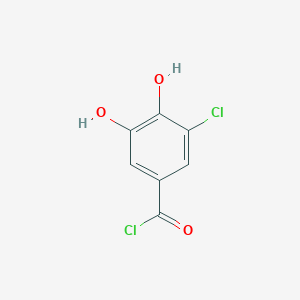
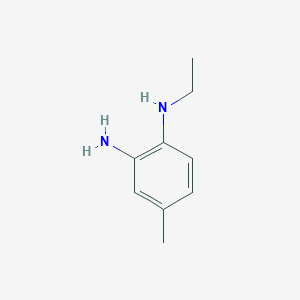
![4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenol](/img/structure/B51524.png)
